molecular formula C6H9F5OSi B3353275 2-(Trimethylsiloxy)pentafluoropropene CAS No. 53841-59-1

2-(Trimethylsiloxy)pentafluoropropene

Cat. No. B3353275
CAS RN: 53841-59-1
M. Wt: 220.21 g/mol
InChI Key: ALPKDMICBDVEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trimethylsiloxy)pentafluoropropene is a chemical compound with the molecular formula C6H9F5OSi . It is also known by other names such as 2-(Trimethylsiloxy)pentafluoropropene, 97% min., and Silane, [[2,2-difluoro-1-(trifluoromethyl)ethenyl]oxy]trimethyl .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, stable silicon–pentafluoropropane compounds have been synthesized from the direct reaction of hydrofluorocarbons Z-CFH [ [double bond, length as m-dash]] CFCF3 (Z-HFC-1225ye) with nBuLi, followed by appropriate silicon-halide .

Safety and Hazards

The safety data sheet for 2-(Trimethylsiloxy)pentafluoropropene suggests that the chemical, physical, and toxicological properties have not been thoroughly investigated . In case of exposure or if you feel unwell, seek medical advice .

properties

IUPAC Name

trimethyl(1,1,3,3,3-pentafluoroprop-1-en-2-yloxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F5OSi/c1-13(2,3)12-4(5(7)8)6(9,10)11/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPKDMICBDVEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=C(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F5OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451749
Record name Trimethyl[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trimethylsiloxy)pentafluoropropene

CAS RN

53841-59-1
Record name [[2,2-Difluoro-1-(trifluoromethyl)ethenyl]oxy]trimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53841-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyl[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trimethylsiloxy)pentafluoropropene
Reactant of Route 2
Reactant of Route 2
2-(Trimethylsiloxy)pentafluoropropene
Reactant of Route 3
Reactant of Route 3
2-(Trimethylsiloxy)pentafluoropropene
Reactant of Route 4
Reactant of Route 4
2-(Trimethylsiloxy)pentafluoropropene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.